Elevated Thermal Stability: Boiling Point of 2-Heptanone, 6-hydroxy-5-methyl- (9CI) vs. 2-Heptanone
Differential scanning calorimetry or distillation process parameters are critical for procurement decisions. 2-Heptanone, 6-hydroxy-5-methyl- (9CI) exhibits a significantly higher boiling point (245.9±13.0 °C, predicted) compared to its non-hydroxylated parent, 2-heptanone (151.5 °C experimental at 760 mmHg), and the unsaturated analog 6-methyl-5-hepten-2-one (173-174 °C typical range) [1]. This ~94 °C increase is attributed to the presence of a hydroxyl group enabling intermolecular hydrogen bonding, which directly impacts volatility and thermal processing windows.
| Evidence Dimension | Boiling Point (indicative of thermal stability and volatility) |
|---|---|
| Target Compound Data | 245.9 ± 13.0 °C (Predicted) |
| Comparator Or Baseline | 2-Heptanone: 151.5 °C (experimental, 760 mmHg) |
| Quantified Difference | Approximately 94.4 °C higher than 2-heptanone |
| Conditions | Predicted vs. experimental data; target compound data is a predicted value, while the comparator is experimental at standard pressure. |
Why This Matters
Procurement for high-temperature applications or formulations requiring lower volatility would necessitate 2-Heptanone, 6-hydroxy-5-methyl- (9CI) over the simpler 2-heptanone.
- [1] ChemicalBook. 2-Heptanone, 6-hydroxy-5-methyl- (9CI) CAS#: 138047-79-7. Product Chemical Properties. PubChem. 2-Heptanone (CID 8051). Boiling Point: 151.5 °C at 760 mm Hg. View Source
